2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 2198166-89-9
VCID: VC11803080
InChI: InChI=1S/C15H13F3N2O2S/c16-15(17,18)11-3-1-2-10(8-11)13(21)20-6-4-12(9-20)22-14-19-5-7-23-14/h1-3,5,7-8,12H,4,6,9H2
SMILES: C1CN(CC1OC2=NC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C15H13F3N2O2S
Molecular Weight: 342.3 g/mol

2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole

CAS No.: 2198166-89-9

Cat. No.: VC11803080

Molecular Formula: C15H13F3N2O2S

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole - 2198166-89-9

Specification

CAS No. 2198166-89-9
Molecular Formula C15H13F3N2O2S
Molecular Weight 342.3 g/mol
IUPAC Name [3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C15H13F3N2O2S/c16-15(17,18)11-3-1-2-10(8-11)13(21)20-6-4-12(9-20)22-14-19-5-7-23-14/h1-3,5,7-8,12H,4,6,9H2
Standard InChI Key AIDYURLIKSOYBW-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Canonical SMILES C1CN(CC1OC2=NC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a 1,3-thiazole ring linked via an ether bond to a pyrrolidin-3-yl group, which is further substituted at the nitrogen atom by a 3-(trifluoromethyl)benzoyl moiety. This trifluoromethyl group introduces electron-withdrawing effects, enhancing metabolic stability and binding affinity to biological targets. The molecular formula (C₁₅H₁₃F₃N₂O₂S) and weight (342.3 g/mol) reflect its moderate hydrophobicity, as evidenced by the presence of aromatic rings and the trifluoromethyl group.

Key Structural Features:

  • Thiazole Core: A five-membered heterocycle containing nitrogen and sulfur atoms, known for its role in modulating electronic properties and interacting with enzymatic active sites.

  • Pyrrolidine Substituent: A saturated five-membered ring providing conformational flexibility, which can enhance target engagement through adaptive binding.

  • Trifluoromethylbenzoyl Group: A lipophilic motif that improves membrane permeability and resistance to oxidative metabolism.

Synthetic Strategies

Hypothetical Synthesis Pathways

While no explicit synthesis route for this compound is documented, analogous molecules suggest a multi-step approach:

  • Formation of the Pyrrolidine-Thiazole Hybrid:

    • Step 1: Cyclocondensation of a pyrrolidin-3-ol derivative with a thiazole precursor. For example, reacting 3-hydroxypyrrolidine with 2-chlorothiazole in the presence of a base like potassium carbonate could yield the ether-linked intermediate .

    • Step 2: Protection of the pyrrolidine nitrogen using a benzoyl group. The 3-(trifluoromethyl)benzoyl moiety may be introduced via acylation using 3-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions .

  • Regioselective Functionalization:

    • Copper-catalyzed coupling reactions or nucleophilic aromatic substitution could refine substituent placement, as seen in pyrazole syntheses . For instance, trifluoromethyl groups are often introduced via Ullmann-type couplings or using trifluoromethylation reagents like Togni’s reagent .

Challenges in Synthesis:

  • Regioselectivity: Ensuring proper orientation of the trifluoromethyl group on the benzoyl ring requires careful control of reaction conditions .

  • Purification: The compound’s hydrophobicity may necessitate chromatographic techniques such as reverse-phase HPLC.

Comparative Analysis with Analogous Compounds

CompoundStructureKey ActivitiesReference
CelecoxibPyrazole-based COX-2 inhibitorAnti-inflammatory
RimonabantPyrrolidine cannabinoid antagonistAnti-obesity
2-({1-[3-(TFM)Bz]Pyr}Oxy)ThiazoleThiazole-pyrrolidine hybridHypothetical: Antimicrobial, Anticancer

This table underscores the pharmacological diversity of pyrrolidine and thiazole hybrids, though empirical data for the target compound remain sparse.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to streamline synthesis and improve yields. For example, employing ionic liquid catalysts as described for pyrazole derivatives could reduce reaction times .

  • Biological Profiling: Conducting high-throughput screens against bacterial, fungal, and cancer cell lines to establish baseline activity.

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine-thiazole linker or trifluoromethyl position to enhance potency or selectivity.

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